molecular formula C2H4AsClO2 B1196629 2-Chlorovinylarsonous acid

2-Chlorovinylarsonous acid

Cat. No.: B1196629
M. Wt: 170.42 g/mol
InChI Key: HOVKNGHQENGTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorovinylarsonous acid is an organoarsenic compound that is a hydrolysis product of lewisite, a chemical warfare agent. This compound is significant due to its role as a biomarker for exposure to lewisite. It exists exclusively in aqueous solutions and can be further oxidized to form 2-chlorovinylarsonic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorovinylarsonous acid is typically synthesized through the hydrolysis of lewisite. The reaction involves the addition of water to lewisite, resulting in the formation of this compound and hydrochloric acid. The reaction conditions usually involve an aqueous medium at room temperature .

Industrial Production Methods: Industrial production of this compound is not common due to its primary use as a chemical warfare agent marker. laboratory-scale synthesis follows the same hydrolysis process as described above .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorovinylarsonous acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chlorovinylarsonous acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chlorovinylarsonous acid involves its interaction with sulfhydryl groups in proteins. The arsenic atom in the compound forms strong bonds with the sulfur atoms in these groups, leading to the inhibition of enzyme activity. This interaction disrupts various cellular processes, leading to toxic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role as a biomarker for lewisite exposure. Its ability to form strong bonds with sulfhydryl groups in proteins makes it particularly useful for studying the toxicological effects of arsenic compounds .

Properties

Molecular Formula

C2H4AsClO2

Molecular Weight

170.42 g/mol

IUPAC Name

2-chloroethenylarsonous acid

InChI

InChI=1S/C2H4AsClO2/c4-2-1-3(5)6/h1-2,5-6H

InChI Key

HOVKNGHQENGTOX-UHFFFAOYSA-N

Canonical SMILES

C(=C[As](O)O)Cl

Synonyms

2-chlorovinylarsonous acid
2-CVAA

Origin of Product

United States

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